5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
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Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name, and it’s often represented visually.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with specific reagents and conditions.Molecular Structure Analysis
This involves studying the compound’s structure, including its stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity, stability, and the products it forms under different conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Safety And Hazards
This involves understanding the compound’s toxicity, its handling precautions, and its disposal procedures.
Future Directions
This involves predicting or proposing future research directions. This could include potential applications, further reactions, or modifications to the compound.
Please consult with a professional chemist or a relevant expert for detailed and accurate information. This is a general approach and may not apply to all compounds. It’s also important to note that working with chemicals should always be done following appropriate safety procedures.
properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3/c28-23-11-3-1-8-20(23)17-29-16-14-21-22(27(29)32)10-5-13-25(21)33-18-26(31)30-15-6-9-19-7-2-4-12-24(19)30/h1-5,7-8,10-13H,6,9,14-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXBNWAIFXRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one |
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